Ethyl 3-hydroxypyridin-2-ylcarbamate

Description

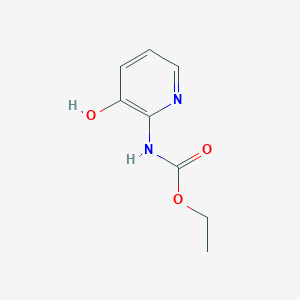

Ethyl 3-hydroxypyridin-2-ylcarbamate is a synthetic carbamate derivative featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a carbamate ester at the 2-position.

Properties

CAS No. |

106840-72-6 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl N-(3-hydroxypyridin-2-yl)carbamate |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)10-7-6(11)4-3-5-9-7/h3-5,11H,2H2,1H3,(H,9,10,12) |

InChI Key |

SOSVWULAUBBPSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC=N1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxypyridin-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and it may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxypyridin-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-dione, while reduction could produce ethyl 3-aminopyridin-2-ylcarbamate .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties

Recent studies have highlighted the potential of ethyl 3-hydroxypyridin-2-ylcarbamate as an antiviral agent. For instance, a diastereomeric resolution process yielded a highly potent inhibitor for SARS-CoV-2, demonstrating effective inhibition at low micromolar concentrations. The compound's pharmacokinetic properties were favorable, showing significant bioavailability in lung tissues after inhalative administration, suggesting its utility in treating respiratory viral infections .

1.2 Neuropharmacological Research

The compound has been investigated for its role in modulating fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. A novel positron emission tomography (PET) ligand derived from this compound was synthesized for imaging FAAH in the brain, providing insights into neuroinflammatory processes and potential therapeutic targets for neurological disorders .

Agrochemical Applications

2.1 Pesticide Metabolite

This compound is recognized as a transformation product of certain agrochemicals, specifically desmedipham. Its role as a metabolite raises questions regarding environmental persistence and toxicity, making it relevant for studies on pesticide degradation and ecological impact assessments .

Synthesis and Stability

3.1 Chemical Synthesis

The synthesis of this compound can be achieved through various methodologies, including one-pot procedures that yield high purity products. The stability of carbamates like this compound is crucial for their application in drug development and agrochemical formulations .

Toxicological Considerations

4.1 Safety Profile

While this compound shows promise in various applications, its toxicity profile must be carefully evaluated. Studies have indicated that while carbamates can exhibit low acute toxicity, long-term exposure effects and environmental implications require thorough investigation to ensure safety in both medical and agricultural contexts .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral agent for SARS-CoV-2 | Potent inhibitor with favorable pharmacokinetics |

| Neuropharmacology | Imaging FAAH in CNS | Novel PET ligand enhances understanding of neuroinflammation |

| Agrochemicals | Metabolite of desmedipham | Relevant for environmental impact studies |

| Chemical Synthesis | High-yield synthesis methods | Stability critical for applications |

| Toxicology | Safety assessments | Requires further investigation on long-term effects |

Mechanism of Action

The mechanism of action of ethyl 3-hydroxypyridin-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate ester allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analog: Benzyl 2-hydroxypyridin-3-ylcarbamate

- Key Differences :

- Substitution Pattern : The hydroxyl group is at the 2-position on the pyridine ring, and the carbamate ester is at the 3-position, compared to the reverse in Ethyl 3-hydroxypyridin-2-ylcarbamate.

- Ester Group : Benzyl ester (aromatic) vs. ethyl ester (aliphatic), leading to differences in lipophilicity and metabolic stability.

- Applications : Primarily used in research, suggesting this compound may share similar niche roles in synthetic workflows .

2.2 Halogenated Derivative: Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate

- Applications: Halogenation often improves bioavailability and target binding in drug candidates, suggesting this derivative may have distinct pharmacological uses .

- Structural Data: CAS 1001070-26-3; synonyms include SCHEMBL2008015 and AKOS024262695 .

2.3 Patent Compounds: Pyridinylmethyl-carbamate Esters

- Examples :

- Key Differences :

2.4 Pyrimidine-Based Analog: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Substituent Effects :

- Hydroxyl groups enhance hydrogen bonding but reduce metabolic stability.

- Halogens (F, I) improve electrophilicity and binding affinity but may increase toxicity .

Biological Activity

Ethyl 3-hydroxypyridin-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 182.18 g/mol

This compound belongs to the class of carbamates, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing significant inhibition of biofilm formation, which is crucial in preventing chronic infections. The minimum inhibitory concentration (MIC) values were found to be in the range of 32–256 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

In vitro studies have suggested that this compound may possess antiviral activity. It was tested against several viral strains, including coronaviruses. The results indicated a dose-dependent inhibition of viral replication, with effective concentrations (EC) ranging from nanomolar to low micromolar levels .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated using various cell lines. It exhibited low cytotoxicity with IC values exceeding 100 μg/ml in HepG2 and HeLa cell lines, indicating a favorable selectivity index for further therapeutic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the hydroxypyridine moiety in enhancing biological activity. Modifications to the carbamate group have been shown to influence both potency and selectivity against various biological targets.

| Compound | Biological Activity | MIC (μg/ml) | EC (nM) |

|---|---|---|---|

| This compound | Antimicrobial | 32–256 | - |

| Derivative A | Antiviral | - | 50 |

| Derivative B | Cytotoxic | - | >100 |

Case Study: Antiviral Efficacy

In a controlled study involving human cell lines infected with SARS-CoV-2, this compound was shown to reduce viral load significantly. The treatment resulted in an EC value of approximately 61.8 nM after three days of exposure, demonstrating its potential as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-hydroxypyridin-2-ylcarbamate, and how can reaction conditions be optimized for higher yields?

- Methodology : Start with a carbamate-protected pyridine precursor (e.g., tert-butyl analogs in ). Optimize reaction parameters (solvent, temperature, catalyst) using design-of-experiments (DoE) approaches. For example, tert-butyl carbamates require acidic or basic hydrolysis for deprotection, which can be adapted for ethyl variants . Monitor reaction progress via TLC or HPLC and purify using column chromatography with gradients tailored to polarity differences between reactants and products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology : Use - and -NMR to confirm the carbamate linkage (e.g., carbonyl resonance at ~150-160 ppm) and pyridine ring protons (aromatic signals between 7-9 ppm). IR spectroscopy can validate hydroxyl and carbamate C=O stretches (~3200-3400 cm and ~1700 cm, respectively). For crystallographic confirmation, X-ray diffraction (as in ) resolves bond angles and molecular packing .

Q. What are the stability profiles of this compound under varying storage conditions, and how should degradation be mitigated?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 1-3 months, monitoring via HPLC for degradation products (e.g., hydrolysis to 3-hydroxypyridine). Store in airtight, light-resistant containers under inert gas (N) at -20°C to minimize oxidation and moisture uptake. and emphasize dry, ventilated storage to prevent decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ). Work in a fume hood to prevent inhalation. For spills, vacuum or sweep material into sealed containers (avoid aqueous cleanup to prevent hydrolysis). Dispose via hazardous waste protocols per local regulations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected -NMR splitting patterns) be resolved during structural elucidation of this compound derivatives?

- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in carbamate groups). Compare experimental data with DFT-calculated chemical shifts. Use 2D NMR (COSY, NOESY) to confirm spin-spin coupling and spatial proximity of protons. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ) to clarify assignments .

Q. What experimental strategies can identify the impact of substituent positioning (e.g., 3-hydroxy vs. 2-hydroxy isomers) on the reactivity of pyridinylcarbamates?

- Methodology : Synthesize positional isomers and compare their reaction kinetics in nucleophilic acyl substitution or hydrolysis. Use computational chemistry (e.g., DFT) to model electronic effects (HOMO/LUMO energies) and steric hindrance. Validate with Hammett plots to correlate substituent effects with reaction rates .

Q. How can researchers design a robust bioactivity screening protocol for this compound while accounting for potential assay interference from its hydrolytic byproducts?

- Methodology : Pre-incubate the compound in assay buffer (e.g., PBS, pH 7.4) to quantify hydrolysis kinetics via LC-MS. Use stability data to define the assay window where the parent compound remains intact. Include control experiments with 3-hydroxypyridine to isolate bioactivity contributions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodology : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare toxicity across cell lines. Incorporate time-dependent effects via mixed-effects models. Ensure compliance with ethical guidelines for in vitro/in vivo studies ( ) .

Methodological Notes

- Synthetic Optimization : Leverage orthogonal protecting groups (e.g., tert-butyl vs. benzyl carbamates) to improve regioselectivity during functionalization ( ).

- Data Validation : Cross-reference spectral data with structurally analogous compounds (e.g., ’s crystallographic parameters) to reduce misinterpretation .

- Ecological Compliance : Adhere to ’s environmental precautions (Section 6.2) to prevent ecosystem contamination during disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.